molecular formula C11H20N2 B14384838 2,5-bis(2-methylpropyl)-1H-imidazole CAS No. 88346-59-2

2,5-bis(2-methylpropyl)-1H-imidazole

Cat. No.: B14384838
CAS No.: 88346-59-2
M. Wt: 180.29 g/mol
InChI Key: SUXBUGAJVBFEDD-UHFFFAOYSA-N
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Description

2,5-bis(2-methylpropyl)-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This specific compound is characterized by the presence of two 2-methylpropyl groups attached to the 2 and 5 positions of the imidazole ring. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(2-methylpropyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpropylamine and glyoxal.

    Formation of Imidazole Ring: The imidazole ring is formed through a condensation reaction between the amine and glyoxal under acidic or basic conditions.

    Substitution Reaction: The 2-methylpropyl groups are introduced at the 2 and 5 positions of the imidazole ring through a substitution reaction using suitable alkylating agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-bis(2-methylpropyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkylating agents, halogens, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce imidazole derivatives with reduced functional groups.

Scientific Research Applications

2,5-bis(2-methylpropyl)-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-bis(2-methylpropyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-bis(1-methylpropyl)-1H-imidazole: Similar structure with different alkyl groups.

    2,4-dimethyl-1H-imidazole: Another imidazole derivative with different substitution patterns.

    1H-imidazole-4-carboxaldehyde: An imidazole derivative with an aldehyde functional group.

Uniqueness

2,5-bis(2-methylpropyl)-1H-imidazole is unique due to the specific positioning of the 2-methylpropyl groups on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

88346-59-2

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

2,5-bis(2-methylpropyl)-1H-imidazole

InChI

InChI=1S/C11H20N2/c1-8(2)5-10-7-12-11(13-10)6-9(3)4/h7-9H,5-6H2,1-4H3,(H,12,13)

InChI Key

SUXBUGAJVBFEDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CN=C(N1)CC(C)C

Origin of Product

United States

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